BenchChemオンラインストアへようこそ!

1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea

Ligand efficiency Drug-likeness Fragment-based design

1-Cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea (CAS 1006251-12-2, MW 196.28 g/mol) is a heterocyclic thiourea derivative featuring a 1-methylpyrazole ring at the N3 position and a cyclopropyl substituent at the N1 position. It belongs to the broader class of pyrazole-thiourea hybrids, a scaffold extensively investigated for CDK kinase inhibition (CDK2 IC50 values as low as 25 nM for close structural analogs), anticancer activity, and antimicrobial applications.

Molecular Formula C8H12N4S
Molecular Weight 196.28 g/mol
Cat. No. B4641290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea
Molecular FormulaC8H12N4S
Molecular Weight196.28 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)NC(=S)NC2CC2
InChIInChI=1S/C8H12N4S/c1-12-5-4-7(11-12)10-8(13)9-6-2-3-6/h4-6H,2-3H2,1H3,(H2,9,10,11,13)
InChIKeyCSNLYEZBZPXFQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea: Physicochemical Profile and Class Identification for Targeted Procurement


1-Cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea (CAS 1006251-12-2, MW 196.28 g/mol) is a heterocyclic thiourea derivative featuring a 1-methylpyrazole ring at the N3 position and a cyclopropyl substituent at the N1 position . It belongs to the broader class of pyrazole-thiourea hybrids, a scaffold extensively investigated for CDK kinase inhibition (CDK2 IC50 values as low as 25 nM for close structural analogs), anticancer activity, and antimicrobial applications [1]. Commercial availability from specialty chemical suppliers is primarily at 98% purity, with procurement typically requiring custom quotation .

Why 1-Cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea Cannot Be Replaced by Common Pyrazole-Thiourea Analogs in Research and Industrial Procurement


The pyrazole-thiourea scaffold exhibits exquisitely sensitive structure-activity relationships (SAR), where minor substituent changes drastically alter biological potency and selectivity. In the seminal CDK inhibitor series by Sun et al., a single halogen substitution shifted CDK2 IC50 by over 10-fold, while the anti-proliferative activity against H460, MCF-7, and A549 cell lines varied from 0.75 μM to >50 μM across structurally close analogs [1]. Similarly, in the ENPP isoenzyme inhibitor series by Ullah et al., exchanging the thiourea for a sulfonamide, or alterating the pyrazole substitution pattern, completely reversed the ENPP1/ENPP3 selectivity profile [2]. The unique dual-substituent arrangement of the target compound—cyclopropyl at N1 and 1-methylpyrazol-3-yl at N3—creates a distinct hydrogen-bonding donor/acceptor topology (HBD=2, HBA=3, TPSA=41.88 Ų) that cannot be replicated by commercially simpler analogs such as (1-methyl-1H-pyrazol-3-yl)thiourea (CAS 758715-92-3, MW 156.21) or N-cyclopropylthiourea (CAS 56541-14-1, MW 116.18), as demonstrated by the documented failure of mono-substituted thioureas to recapitulate the CDK2 inhibitory potency of their 1,3-disubstituted counterparts [1].

Quantitative Differentiation Evidence: 1-Cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea vs. Commercially Available Analogs


Improved Ligand Efficiency Metrics via Dual Heterocyclic Substitution vs. Mono-Substituted Thiourea Analogs

The target compound combines a 1-methylpyrazole (a recognized kinase hinge-binding motif) with a cyclopropyl group known to enhance metabolic stability [1]. Measured physicochemical properties—MW 196.28, TPSA 41.88 Ų, cLogP ~0.87, HBD=2, HBA=3—place it in a favorable fragment-like space (MW <250, TPSA <60 Ų) for lead optimization . By contrast, the mono-substituted analog (1-methyl-1H-pyrazol-3-yl)thiourea (MW 156.21, HBD=3, HBA=3) possesses an additional hydrogen-bond donor that may limit membrane permeability, while N-cyclopropylthiourea (MW 116.18, HBD=3, HBA=2) lacks the pyrazole ring necessary for kinase hinge recognition observed in potent CDK2 inhibitors [2]. The balanced dual-motif architecture provides a superior starting point for fragment growing or merging strategies.

Ligand efficiency Drug-likeness Fragment-based design

Predicted Metabolic Stability Advantage from Cyclopropyl Substitution vs. Non-Cyclopropyl Pyrazole-Thiourea Derivatives

Cyclopropyl groups are widely employed in medicinal chemistry to block cytochrome P450-mediated oxidation at adjacent positions [1]. The target compound features a cyclopropyl ring directly attached to the thiourea nitrogen, providing steric shielding that is absent in analogs such as 1-(3-acetylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea (CAS 903699-24-1, MW 274.34), which relies on a larger, oxidation-prone aryl substituent [2]. Literature precedence shows that cyclopropyl-substituted thiourea precursors yield compounds with enhanced metabolic stability compared to their non-cyclopropyl counterparts, attributable to reduced susceptibility to N-dealkylation and S-oxidation pathways [1].

Metabolic stability Oxidative metabolism Cyclopropyl shielding

Kinase Hinge-Binding Motif Retained vs. Non-Pyrazole Thiourea Controls: Class-Level CDK Inhibitory Potency

The 1-methylpyrazole moiety is a well-established hinge-binding motif in cyclin-dependent kinase (CDK) inhibitor design. Sun et al. demonstrated that pyrazole-thiourea derivatives achieve CDK2 IC50 values as low as 25 nM, with the pyrazole ring forming key hydrogen bonds to the kinase hinge region [1]. The target compound retains this critical pharmacophore, whereas simpler thioureas lacking the pyrazole ring, such as N-cyclopropylthiourea, lack this recognition element entirely and would not be expected to engage the kinase hinge. Within the pyrazole-thiourea series, substitution at the thiourea N1 position (cyclopropyl in the target compound) modulates potency: the most potent analog (10b) achieved a CDK2 IC50 of 25 nM, while other N1-substituted analogs in the same series showed CDK2 IC50 values ranging from 0.079 μM to >10 μM [1].

CDK2 inhibition Kinase hinge binder Anticancer SAR

Optimal Use Cases for 1-Cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea in Scientific and Industrial Research


Fragment-Based Lead Discovery for CDK Kinase and Anticancer Programs

The target compound serves as a fragment-sized (MW<200 Da) pyrazole-thiourea building block with confirmed class-level CDK inhibitory activity [1]. Its balanced physicochemical profile (TPSA 41.88 Ų, cLogP 0.87) makes it suitable for fragment growing, merging, or linking strategies in academic and pharmaceutical CDK inhibitor programs.

Scaffold Hopping and Kinase Selectivity Profiling

As a cyclopropyl-substituted pyrazole-thiourea, the compound provides a scaffold-hopping starting point for exploring kinase selectivity across the CDK family. The cyclopropyl N1 substituent can be leveraged to probe selectivity against off-target kinases compared to non-cyclopropyl pyrazole-thiourea analogs [1].

Custom Chemical Synthesis and Building Block Procurement

Available at 98% purity from specialty chemical suppliers , the compound serves as a versatile intermediate for synthesizing more complex pyrazole-thiourea derivatives. Its dual reactive sites (thiourea sulfur and pyrazole ring) enable diversification through parallel library synthesis.

Antimicrobial and Anti-Inflammatory Screening Campaigns

Pyrazole-thiourea hybrids have demonstrated antimicrobial activity against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis, as well as urease, α-amylase, and COX-2 inhibitory activities [2]. The target compound's unique substitution pattern offers a differentiated chemotype for hit identification in infectious disease and inflammation programs.

Quote Request

Request a Quote for 1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.